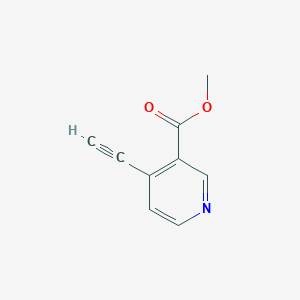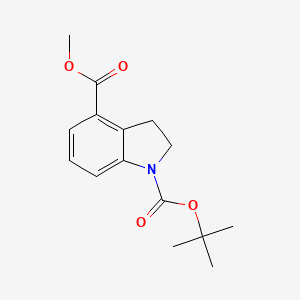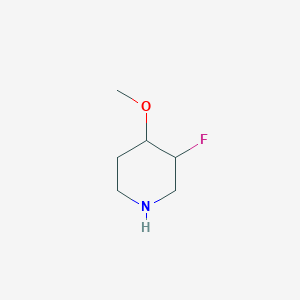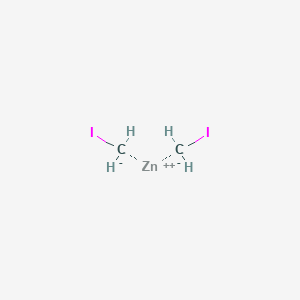
Bis(iodomethyl)ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(iodomethyl)zinc can be synthesized by reacting diiodomethane with zinc metal in the presence of a copper catalyst. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
CH2I2+Zn→ICH2ZnI
Ultrasonication can be used to increase the rate of formation of the active zinc species .
Industrial Production Methods
Industrial production of this compound involves similar methods but on a larger scale, ensuring strict control over reaction conditions to maintain product purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(iodomethyl)zinc primarily undergoes cyclopropanation reactions, where it reacts with alkenes to form cyclopropane derivatives. This reaction is a type of substitution reaction where the zinc carbenoid intermediate is formed.
Common Reagents and Conditions
The common reagents used in reactions with this compound include alkenes and diiodomethane. The reactions are typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) to stabilize the reactive intermediates .
Major Products Formed
The major products formed from reactions involving this compound are cyclopropane derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Bis(iodomethyl)zinc is widely used in scientific research due to its role in the Simmons–Smith reaction. Its applications include:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those containing cyclopropane rings.
Industry: Applied in the production of agrochemicals and other industrial chemicals that require cyclopropane intermediates.
Mecanismo De Acción
The mechanism of action of bis(iodomethyl)zinc involves the formation of a zinc carbenoid intermediate. This intermediate reacts with alkenes to form cyclopropane rings. The reaction proceeds through a concerted mechanism where the zinc carbenoid transfers a methylene group to the alkene, forming the cyclopropane product .
Comparación Con Compuestos Similares
Similar Compounds
Iodomethylzinc iodide: Another zinc carbenoid used in the Simmons–Smith reaction.
Diethylzinc: An organozinc compound used in various organic synthesis reactions.
Uniqueness
Bis(iodomethyl)zinc is unique due to its high reactivity and specificity in forming cyclopropane rings. Its ability to form stable zinc carbenoid intermediates makes it a valuable reagent in organic synthesis, distinguishing it from other organozinc compounds.
Propiedades
Fórmula molecular |
C2H4I2Zn |
|---|---|
Peso molecular |
347.2 g/mol |
Nombre IUPAC |
zinc;iodomethane |
InChI |
InChI=1S/2CH2I.Zn/c2*1-2;/h2*1H2;/q2*-1;+2 |
Clave InChI |
WEKISHNHYNINFX-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]I.[CH2-]I.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12336812.png)
![Ethyl 4-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B12336818.png)
![6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336828.png)
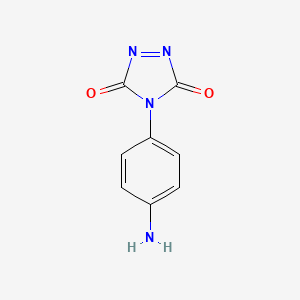
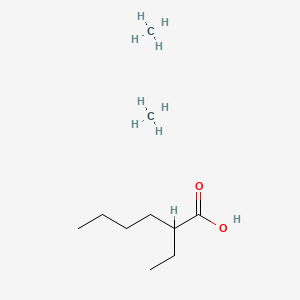

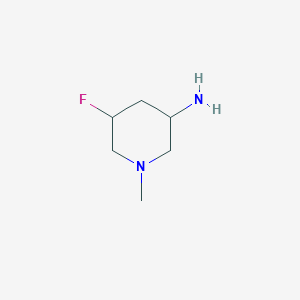
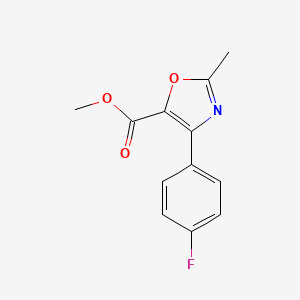
![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
![Ethyl 2-(4'-(3-methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12336870.png)
